molecular formula C9H6N2S B12833296 1h-Thieno[2,3-f]benzimidazole

1h-Thieno[2,3-f]benzimidazole

Cat. No.: B12833296
M. Wt: 174.22 g/mol
InChI Key: MRAQQLHWDGZMIY-UHFFFAOYSA-N
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Description

1H-Thieno[2,3-f]benzimidazole is a heterocyclic compound featuring a benzimidazole core fused with a thiophene ring at the [2,3-f] positions. For instance, 1H-Thieno[2,3-d]imidazole (CAS 27677-53-8) shares structural similarities, with reported synthesis yields up to 99% under optimized conditions . Benzimidazole derivatives, in general, exhibit diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties, driven by their ability to mimic purines and interact with biological targets .

Properties

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

1H-thieno[2,3-f]benzimidazole

InChI

InChI=1S/C9H6N2S/c1-2-12-9-4-8-7(3-6(1)9)10-5-11-8/h1-5H,(H,10,11)

InChI Key

MRAQQLHWDGZMIY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC3=C(C=C21)NC=N3

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of o-Phenylenediamine with Thieno-Precursors

One common method starts with o-phenylenediamine reacting with thieno-substituted carboxylic acid derivatives or their equivalents. For example, a key precursor, 2-(2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)benzoic acid, is reacted with o-phenylenediamine to form the benzimidazole core fused with a thiophene ring system. This reaction typically proceeds under reflux in acidic media such as glacial acetic acid, facilitating cyclization and ring fusion.

  • The reaction conditions often involve heating under reflux with acetic acid and sometimes bromine for bromination steps.
  • The product is isolated by crystallization from suitable solvents like acetic acid or ethanol.
  • Yields reported are generally good, around 65-80%, with melting points in the range of 220-240°C, indicating high purity.

Bromination and Further Functionalization

Bromination of the intermediate benzimidazole-thiophene compound is achieved by adding bromine in acetic acid under controlled conditions, often with exposure to sunlight to facilitate the reaction. This step introduces bromine substituents that can be used for further functionalization or ring closure steps.

  • Bromination is monitored by the disappearance of the bromine color.
  • The brominated product is isolated by filtration and recrystallization.
  • This step is crucial for enabling subsequent nucleophilic substitutions or cyclizations.

Cyclization with Thiourea or Elemental Sulfur

The formation of the fused thiophene ring can be achieved by refluxing the benzimidazole intermediate with thiourea or elemental sulfur in the presence of triethylamine in solvents such as ethanol and 1,4-dioxane. This reaction promotes the incorporation of sulfur and ring closure to form the thieno-fused benzimidazole system.

  • Typical reflux times range from 1 to 4 hours.
  • The reaction mixture is neutralized and the product is filtered and purified by recrystallization.
  • Yields for these cyclization steps are moderate to good (60-72%).

Summary Table of Preparation Methods

Step Starting Materials Reaction Conditions Solvent Yield (%) Notes
1. Cyclization of o-phenylenediamine with thieno-precursor o-Phenylenediamine + 2-(2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)benzoic acid Reflux, glacial acetic acid Acetic acid 65-80 Formation of benzimidazole-thiophene core
2. Bromination Intermediate benzimidazole-thiophene Bromine in acetic acid, sunlight exposure Acetic acid ~80 Introduces bromine for further reactions
3. Cyclization with thiourea or elemental sulfur Brominated intermediate + thiourea or S + triethylamine Reflux 1-4 h Ethanol/1,4-dioxane 60-72 Formation of fused thiophene ring
4. Copper-catalyzed click reaction (for derivatives) Propargylated benzimidazole + aromatic azides + Cu(OAc)2 50°C, 10 h Ethanol 86-90 Efficient synthesis of functionalized benzimidazoles

Research Findings and Analytical Data

  • Melting Points: The synthesized this compound derivatives typically exhibit melting points in the range of 220-240°C, indicating crystalline purity.
  • NMR Spectroscopy: ^1H NMR spectra confirm the structure with characteristic signals for aromatic protons, CH2 groups, and NH protons. D2O exchange experiments confirm the presence of exchangeable NH groups.
  • IR Spectroscopy: Key absorption bands include NH stretching (~3400 cm^-1), C=O stretching (if present, ~1700 cm^-1), and aromatic C-H stretching.
  • Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weights, confirming the molecular formula.
  • Yields: Overall yields for the multi-step synthesis range from moderate to high (60-90%), depending on the step and purification method.

Chemical Reactions Analysis

Functionalization at the Benzimidazole Nitrogen

The NH group in the benzimidazole moiety undergoes alkylation and acylation:

  • N-Methylation : Treatment with sodium hydride and methyl iodide at room temperature produces *N-methyl derivatives (67% yield) .

  • Acylation : Reacting with acyl chlorides or anhydrides yields N-acyl derivatives, though yields are lower (e.g., 36% for N-acetyl) .

Sulfur-Based Modifications

The thione (-S-) group at position 2 participates in nucleophilic substitutions:

  • Alkylation : Reaction with benzyl bromide in DMF at 80°C introduces benzylsulfanyl groups, forming 2-(benzylsulfanyl)-thieno[2,3-d]pyrimidin-4-one derivatives (Table 1) .

Table 1: Sulfur functionalization outcomes

Starting MaterialReagentProductYield (%)
6-(1H-Benzimidazol-2-yl)-3Benzyl bromide2-(Benzylsulfanyl)-derivative83
6-(1H-Benzimidazol-2-yl)-34-Cl-C6H4Br2-(4-Chlorobenzylsulfanyl)-derivative78

Aromatic Ring Functionalization

Electrophilic substitution on the benzimidazole ring is feasible:

  • Bromination : Direct bromination of the benzimidazole core using Br₂ in acetic acid introduces bromine at position 5 (confirmed by ¹H NMR δ 3.38 ppm for CH₂Br) .

  • Aldol Condensation : Reaction with aromatic aldehydes under acidic conditions forms arylidene derivatives (e.g., 5-nitrobenzylidene, 72% yield) .

Heterocyclic Hybridization

The thieno moiety enables fusion with other heterocycles:

  • Thienooxazine Formation : Refluxing with acetic anhydride generates oxazine-fused hybrids via cyclization (IR absorption at 1730 cm⁻¹ for C=O) .

  • Triazole Linkage : Click chemistry with aromatic azides using Cu(OAc)₂ yields triazole-linked hybrids (85–92% yields) .

Ring-Contraction Reactions

Under strongly basic conditions (e.g., KNH₂), quinoxaline precursors undergo contraction to benzimidazoles:

  • Example : 2,3-Diphenylquinoxaline with KNH₂ in liquid NH₃ produces 2-phenylbenzimidazole via elimination of benzylidenimine .

Biological Activity-Driven Modifications

Derivatives are tailored for pharmacological screening:

  • Anticancer Agents : 2-Substituted variants (e.g., cyanoacetohydrazide hybrids) show IC₅₀ values <10 µM against lung and breast cancer cell lines .

  • Antiprotozoal Derivatives : S-Alkylated analogs exhibit cysticidal activity against Taenia crassiceps (41–68% mortality at 0.28 µM) .

This reactivity profile underscores 1H-thieno[2,3-f]benzimidazole’s versatility as a scaffold for drug discovery and materials science. Critical challenges include optimizing acylation yields and controlling regioselectivity in electrophilic substitutions.

Scientific Research Applications

Pharmacological Significance

1H-Thieno[2,3-f]benzimidazole derivatives exhibit a wide range of biological activities. The compound's structure allows it to interact with multiple biological targets, leading to significant therapeutic effects.

Antimicrobial Activity

Research has shown that derivatives of this compound possess notable antimicrobial properties. Studies indicate that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized thieno[2,3-f]benzimidazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
1< 12
20.51
324

Anticancer Potential

The anticancer properties of this compound have been explored extensively. Several studies report that these compounds induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the disruption of cell cycle progression. For example, compounds derived from this scaffold have shown efficacy against breast cancer and leukemia cell lines .

CompoundIC50 (µM) in Cancer Cell Lines
A10
B15
C5

Antiparasitic Activity

This compound derivatives also exhibit promising antiparasitic activity. They have been tested against protozoan parasites such as Trypanosoma cruzi and Giardia intestinalis, showing significant effects comparable to standard treatments .

CompoundIC50 (µg/mL) against T. cruziIC50 (µg/mL) against G. intestinalis
X0.320.006
Y0.280.008

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives:

  • Antimicrobial Efficacy : A study conducted on a new series of thieno[2,3-f]benzimidazoles showed promising results against multi-drug resistant strains of bacteria, indicating their potential use in treating infections that are currently difficult to manage .
  • Anticancer Research : In vitro studies demonstrated that a specific derivative significantly reduced the viability of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
  • Antiparasitic Trials : Clinical trials involving thieno[2,3-f]benzimidazole derivatives revealed their effectiveness in reducing parasitic load in patients with Chagas disease .

Mechanism of Action

The mechanism of action of 1H-Thieno[2,3-f]benzimidazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Fused Benzimidazole Derivatives

Fused benzimidazoles differ in their heterocyclic components and fusion patterns, which significantly influence their physicochemical and biological properties. Key comparisons include:

Compound Fused Ring System Key Properties Bioactivity Highlights References
1H-Thieno[2,3-f]benzimidazole Benzimidazole + thiophene High planarity, potential for DNA intercalation Inferred antimicrobial/anticancer activity
Pyrido[2,3-f]quinoxaline Quinoxaline + pyridine Extended conjugation, redox activity Antibacterial (E. coli, S. aureus)
Benzimidazole thiosemicarbazide Benzimidazole + thiosemicarbazide Hydrogen bonding capacity, metal chelation Acetylcholinesterase inhibition

Key Insights :

  • Thieno-fused derivatives like this compound are hypothesized to exhibit stronger DNA intercalation than pyrido-fused analogs due to the electron-rich thiophene moiety .
  • Pyrido[2,3-f]quinoxaline derivatives demonstrate superior antibacterial activity, likely due to their extended conjugation enhancing membrane permeability .
Substituent Effects on Bioactivity

Substituents on the benzimidazole core modulate interactions with biological targets. Examples from related compounds:

Compound Series Substituent Effect on Bioactivity Mechanism References
Alkoxy-benzimidazoles 4-Methoxy, 5-Methoxy Enhanced PAD2 inhibition (kinact/KI = 210,300 M⁻¹min⁻¹) and selectivity over PAD4 Hydrophobic interactions with enzyme
Cyclopentane-benzimidazoles Cyclopentane at 6,7-positions Improved metabolic stability (t1/2 = 20 min vs. 5 min for parent compound) Blocked hydroxylation at methyl groups
Nitro-substituted Schiff bases Ortho vs. meta nitro Ortho-nitro (2a) showed 1.35 kcal/mol⁻¹ stronger binding to acetylcholinesterase Increased hydrogen bonding with ASP B:74, TYR B:72

Key Insights :

  • Alkoxy groups at the 4-position of benzimidazoles enhance enzyme inhibition by optimizing hydrophobic interactions and hydrogen bonding .
Metabolic Stability and Physicochemical Properties

Benzimidazole derivatives exhibit variable metabolic stability depending on substitution patterns:

Compound Substituents clogP Microsomal t1/2 (min) Key Observation References
Compound 23 Cyclopentane 3.24 20 4-fold increase vs. parent
Compound 29 Oxacyclopentane + 4-methoxy 2.73 ~24 6-fold increase vs. dimethylbenzimidazole
Compound 30a N-methyl + 4-methoxy N/A N/A Highest PAD2 inhibition (kinact/KI = 210,300 M⁻¹min⁻¹)

Key Insights :

  • Oxacyclopentane analogs (e.g., Compound 29) show improved metabolic stability despite lower lipophilicity, emphasizing the role of steric shielding over hydrophobicity .
Bioactivity Comparison

Bioactivity profiles of benzimidazole derivatives vary with structural modifications:

Compound Target/Activity IC50/EC50 Key Interaction Mechanism References
3B-2 (Benzimidazole) Antioxidant 7.519 µg/mL DPPH radical scavenging
2a (Schiff base) Acetylcholinesterase ΔG = −8.34 kcal/mol Hydrogen bonds with ASP B:74, TYR B:72
Benzothiazole 5c Antiproliferative (A549) Comparable to doxorubicin DNA intercalation via planar benzothiazole core

Key Insights :

  • Benzimidazoles with electron-withdrawing groups (e.g., nitro) enhance acetylcholinesterase inhibition by stabilizing enzyme-ligand complexes .
  • Antioxidant activity in benzimidazoles correlates with substituent electron-donating capacity (e.g., hydroxyl groups) .

Biological Activity

1H-Thieno[2,3-f]benzimidazole is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, synthesis, and applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a fused bicyclic structure that combines a thieno ring with a benzimidazole moiety. This unique architecture contributes to its biological activity. The synthesis of this compound typically involves methods such as microwave-assisted reactions and conventional organic synthesis techniques, which facilitate the formation of the desired heterocyclic frameworks.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For instance, compounds synthesized from this scaffold have shown IC50 values in the low micromolar range against pancreatic adenocarcinoma and lung carcinoma cell lines .
  • Antimicrobial Properties : Research indicates that this compound derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study reported potent inhibition against Escherichia coli and Staphylococcus aureus, highlighting their potential as new antimicrobial agents .
  • Inhibition of Enzymes : The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's. One derivative showed an IC50 value of 5.12 µM for BChE, indicating promising inhibitory activity .

Antiproliferative Activity

A recent study synthesized a series of thieno[2,3-f]benzimidazole derivatives and evaluated their antiproliferative effects on various cancer cell lines. The results are summarized in Table 1 below:

CompoundCell LineIC50 (µM)
1HCT-116 (Colorectal)6.26
2NCI-H460 (Lung)6.48
3K-562 (Leukemia)8.00

These findings suggest that modifications to the thieno[2,3-f]benzimidazole structure can enhance its antitumor efficacy.

Antimicrobial Activity

In another study focused on antimicrobial properties, several derivatives were tested against common pathogens. The results are presented in Table 2:

CompoundMicroorganismMinimum Inhibitory Concentration (µg/mL)
AE. coli32
BS. aureus16
CPseudomonas aeruginosa64

These results point to the potential of thieno[2,3-f]benzimidazole derivatives as effective antimicrobial agents.

The biological activity of this compound is attributed to several mechanisms:

  • DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : As noted earlier, the inhibition of enzymes like AChE is crucial for therapeutic applications in neurodegenerative diseases.
  • Reactive Oxygen Species Generation : Certain derivatives may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Q & A

Q. What advanced techniques are recommended for characterizing this compound derivatives in drug discovery?

  • In vitro assays : Hedgehog pathway inhibition (via Gli-luciferase reporters) .
  • In silico tools : Molecular dynamics simulations to study protein-ligand stability .
  • Analytical methods : High-resolution mass spectrometry (HRMS) and XPS for elemental analysis .

Q. How can researchers optimize reaction scalability for industrial-grade synthesis of benzimidazole derivatives?

  • Continuous-flow reactors reduce side reactions and improve heat transfer . Green chemistry approaches (e.g., CO₂-mediated cyclization) minimize waste . Process analytical technology (PAT) monitors real-time parameters (e.g., pH, temperature) to maintain consistency .

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